1-(Methylsulfinyl)-4-methoxybenzene
Overview
Description
1-(Methylsulfinyl)-4-methoxybenzene, also known as 1-MS-4-MO, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the family of compounds known as sulfoxides, which are characterized by their sulfur-oxygen-carbon structure. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Organophosphorus Compounds Synthesis : The reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, a related compound, with aromatic dihydroxy compounds demonstrates a route to synthesize 1,3,2-dioxaphospholane-2-sulfide derivatives. This pathway highlights the potential use in synthesizing organophosphorus compounds with specific structural features and functionalities (Shabana, Osman, & Atrees, 1994).
Electrosynthesis and Characterization of Polymers : The electrosynthesis of polymers from 1-methoxy-4-ethoxybenzene and related compounds in an acetonitrile solution showcases the development of soluble polymers with significant electrical conductivities. These materials possess linear and well-defined polymeric structures, suggesting applications in electronic devices and materials science (Moustafid et al., 1991).
Catalytic Conversion of Biomass : The bifunctional catalytic conversion of anisole, a methoxybenzene derivative, over a Pt/HBeta catalyst, represents a significant application in converting biomass lignin into valuable gasoline-range molecules. This process highlights the role of catalysis in sustainable energy and chemical production (Zhu et al., 2011).
Peroxymonosulfate Activation by Phenols : The study on the kinetics of reactions of peroxymonosulfate with model phenols, including methoxyphenols, provides insights into advanced oxidation processes for water treatment. The activation of peroxymonosulfate by quinone intermediates formed from methoxyphenols and the role of singlet oxygen in the degradation of pollutants elucidate the mechanisms behind the remediation of contaminated water (Zhou et al., 2017).
Mechanism of Action
Target of Action
It is known to be used as a sulfoxide precursor in the preparation of functionalized sulfoxides .
Mode of Action
1-Methanesulfinyl-4-methoxybenzene interacts with its targets by serving as a sulfoxide precursor. It is prepared via allylation of 4-methoxybenzenesulfonyl chloride with 1,1-dimethylethyl allyl ether in the presence of copper(II) salts . The product is then treated with peroxide and acetonitrile to yield the desired compound .
Biochemical Pathways
As a sulfoxide precursor, it likely plays a role in the synthesis of functionalized sulfoxides .
Result of Action
It has been shown to have a higher rate of reaction than other sulfoxide precursors due to its electron withdrawing properties .
properties
IUPAC Name |
1-methoxy-4-methylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFFUNMJITWEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415887 | |
Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3517-99-5 | |
Record name | 4-Methoxyphenyl methyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3517-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methanesulfinyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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